

An In-depth Technical Guide to the Chemical Structure of m-PEG3-Mal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG3-Mal*

Cat. No.: *B12421785*

[Get Quote](#)

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **m-PEG3-Mal**, a heterobifunctional crosslinking reagent. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction to m-PEG3-Mal

m-PEG3-Mal, or methoxy-poly(ethylene glycol)-maleimide, is a chemical compound widely utilized as a crosslinking agent. Its structure is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of a defined length, which is covalently attached to a maleimide functional group. This unique architecture imparts valuable properties, including hydrophilicity and specific reactivity, making it a crucial tool in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

The PEG component, consisting of three ethylene glycol units, enhances the solubility and biocompatibility of the molecule it is conjugated to, while also potentially reducing immunogenicity. The maleimide group provides a highly selective reactive site for thiol groups (sulphydryl groups) found in cysteine residues of proteins and peptides, enabling the formation of stable thioether bonds.^{[1][2][3]}

Chemical Structure and Properties

The chemical structure of **m-PEG3-Mal** consists of three key components:

- Methoxy (m) Group: A terminal $\text{CH}_3\text{O}-$ group that renders the PEG chain end chemically inert.
- Polyethylene Glycol (PEG) Linker: A short, hydrophilic chain of three repeating ethylene glycol units, denoted as PEG3. This spacer arm increases the aqueous solubility of the molecule and provides spatial separation between the conjugated molecules.
- Maleimide (Mal) Group: A reactive functional group that specifically and efficiently reacts with thiol groups under mild conditions (pH 6.5-7.5) to form a stable covalent thioether linkage.[\[3\]](#)

The systematic IUPAC name for a common variant is 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione.

The following table summarizes key quantitative data for a representative **m-PEG3-Mal** structure.

Property	Value
Molecular Formula	$\text{C}_{11}\text{H}_{17}\text{NO}_5$
Molecular Weight	243.26 g/mol
Appearance	White to off-white solid or oil
Solubility	Soluble in water and most organic solvents
Purity	Typically >95%

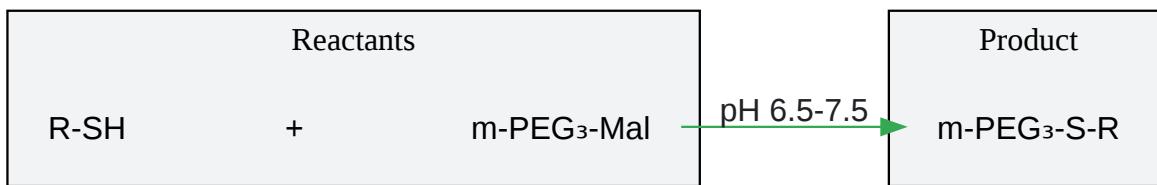
Note: The exact molecular weight and formula can vary slightly depending on the specific linker between the PEG chain and the maleimide group.

Experimental Protocols

This protocol outlines a general procedure for the conjugation of **m-PEG3-Mal** to a protein containing a free cysteine residue.

Materials:

- Thiol-containing protein (e.g., antibody, enzyme)


- **m-PEG3-Mal**
- Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5, containing EDTA (e.g., 1-10 mM) to prevent disulfide bond formation.
- Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein has protected thiols, a reduction step using a reducing agent like DTT or TCEP may be necessary, followed by removal of the reducing agent.
- **m-PEG3-Mal** Preparation: Immediately before use, dissolve **m-PEG3-Mal** in a compatible solvent (e.g., DMSO, DMF, or the conjugation buffer) to prepare a stock solution.
- Conjugation Reaction: Add a molar excess of the **m-PEG3-Mal** solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized.
- Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, or as optimized. Gentle mixing is recommended.
- Quenching: Add a molar excess of the quenching reagent to the reaction mixture to consume any unreacted **m-PEG3-Mal**. Incubate for an additional 15-30 minutes.
- Purification: Remove excess reagents and byproducts by purifying the protein conjugate using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer.
- Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity and activity.

Visualizations

Caption: Chemical structure of **m-PEG3-Mal**.

[Click to download full resolution via product page](#)

Caption: Thiol-maleimide conjugation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [polysciences.com](https://www.polysciences.com) [polysciences.com]
- 2. α -Methoxy- ω -Maleimido PEG [[rapp-polymere.com](https://www.rapp-polymere.com)]
- 3. Monodisperser Maleimide(Mal) PEG - Biopharma PEG [[biochempeg.com](https://www.biochempeg.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of m-PEG3-Mal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12421785#what-is-m-peg3-mal-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com